molecular formula C13H14ClNO5S B14133879 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate CAS No. 89262-14-6

2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate

Cat. No.: B14133879
CAS No.: 89262-14-6
M. Wt: 331.77 g/mol
InChI Key: RPPHAODGIGLAEZ-UHFFFAOYSA-M
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Description

2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate is a synthetic organic compound that belongs to the thiazolium family This compound is characterized by its unique structure, which includes a thiazolium ring substituted with dimethyl and phenylethyl groups, and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate typically involves the reaction of 2,4-dimethylthiazole with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, where nucleophiles replace the dimethyl or phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazolium ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazolium derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler analog with a similar thiazolium ring structure.

    Benzothiazole: Contains a fused benzene ring, offering different chemical properties.

    Thiamine (Vitamin B1): A biologically active thiazolium compound with essential roles in metabolism.

Uniqueness

2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of dimethyl and phenylethyl groups, along with the perchlorate anion, makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

89262-14-6

Molecular Formula

C13H14ClNO5S

Molecular Weight

331.77 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;perchlorate

InChI

InChI=1S/C13H14NOS.ClHO4/c1-10-9-16-11(2)14(10)8-13(15)12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

RPPHAODGIGLAEZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CSC(=[N+]1CC(=O)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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